Fenilbutirato de glicerol

Descripción general

Descripción

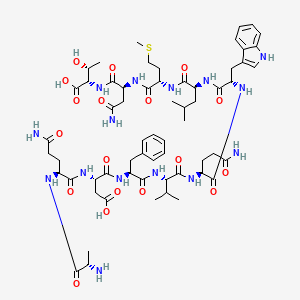

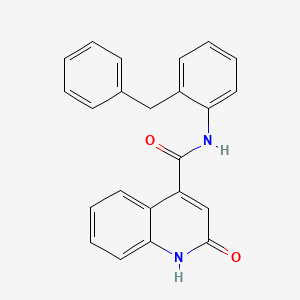

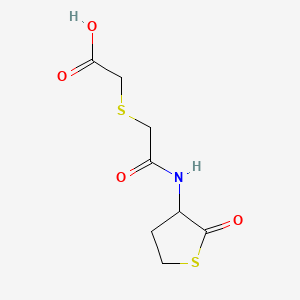

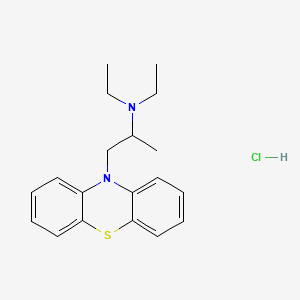

Glycerol phenylbutyrate is a nitrogen-binding agent . It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone . It is used in the treatment of certain inborn urea cycle disorders . The medication works by preventing the harmful buildup of ammonia in the body .

Synthesis Analysis

The synthesis of Glycerol phenylbutyrate involves a simple and environmentally friendly method that uses DCC, N,N ′-diisopropylcarbodiimide (DIC) and water-soluble carbodiimide N -ethyl N - (3 dimethylamino)carbodiimide (EDC), with high yields and purity . Another method involves the activation of 4-phenylbutyric acid with thionyl chloride to afford 4-phenylbutyryl chloride, which is then esterified with glycerol in the presence of N -methylimidazole .Molecular Structure Analysis

Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .Chemical Reactions Analysis

Glycerol phenylbutyrate is a prodrug. Its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .Physical And Chemical Properties Analysis

Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .Aplicaciones Científicas De Investigación

Tratamiento de los trastornos del ciclo de la urea (TCU)

El fenilbutirato de glicerol es un agente de unión al nitrógeno que se utiliza para el tratamiento de pacientes con trastornos del ciclo de la urea que no pueden controlarse suficientemente mediante la suplementación con aminoácidos y/o las restricciones dietéticas . Los trastornos del ciclo de la urea son trastornos genéticos que provocan una deficiencia de una de las seis enzimas del ciclo de la urea. Estas enzimas son responsables de eliminar el amoníaco del torrente sanguíneo .

Captación de nitrógeno

El this compound se utiliza como un captador de nitrógeno en pacientes con TCU . Los captadores de nitrógeno que se utilizan habitualmente incluyen benzoato de sodio (NaBZ), fenilbutirato de sodio (NaPB), this compound (GPB) o su combinación . Son sales o ésteres de ácido benzoico (BA), ácido fenilacético (PAA) y ácido fenilbutírico (PBA) .

Profármaco para el fenilbutirato

El this compound es un profármaco en el que el fenilbutirato (PBA) se libera de la columna vertebral del glicerol mediante lipasas en el tracto gastrointestinal . El PBA se somete entonces a una beta-oxidación para formar fenilacetato (PAA) .

Formación de fenilacetilglutamina

El principal metabolito del this compound, el fenilacetato (PAA), se une al nitrógeno. El PAA se conjuga con la glutamina (que contiene 2 moléculas de nitrógeno) mediante acetilación en el hígado y los riñones para formar fenilacetilglutamina (PAGN), que se excreta por los riñones . La PAGN, al igual que la urea, contiene 2 moles de nitrógeno y proporciona un vehículo alternativo para la excreción del nitrógeno de desecho .

Tratamiento crónico de los TCU en adultos y niños

El this compound es un agente de unión al nitrógeno para el tratamiento crónico de pacientes adultos y pediátricos ≥2 años de edad con trastornos del ciclo de la urea (TCU) que no pueden tratarse mediante la restricción dietética de proteínas y/o la suplementación con aminoácidos por sí sola .

Prolongación del intervalo QTc

Se ha descubierto que el this compound prolonga el intervalo QTc . El intervalo QTc es una medida del tiempo que transcurre entre el inicio de la onda Q y el final de la onda T en el ciclo eléctrico del corazón .

Mecanismo De Acción

Target of Action

Glycerol phenylbutyrate is a nitrogen-binding agent . Its primary targets are the enzymes and transporters involved in the synthesis of urea from ammonia, which are deficient in patients with urea cycle disorders . It also acts as a sigma-2 (σ2) receptor ligand .

Mode of Action

Glycerol phenylbutyrate is a prodrug, meaning it is metabolically converted into its active form within the body . The major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys . PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion .

Biochemical Pathways

The biochemical pathway primarily affected by glycerol phenylbutyrate is the urea cycle . In urea cycle disorders, patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia . Glycerol phenylbutyrate provides an alternate pathway for the excretion of waste nitrogen, thereby preventing the toxic accumulation of ammonia in the blood and brain .

Pharmacokinetics

Glycerol phenylbutyrate is a prodrug in which phenylbutyrate (PBA) is released from the glycerol backbone by lipases in the gastrointestinal tract . PBA then undergoes beta-oxidation to form PAA . When a single oral dose of 2.9 mL/m2 of Glycerol phenylbutyrate is given to fasting adult subjects, the pharmacokinetic parameters are as follows: Tmax: PBA = 2 hours; PAA = 4 hours; PAGN = 4 hours. Cmax: PBA = 37.0 µg/mL; PAA = 14.9 µg/mL; PAGN = 30.2 µg/mL .

Result of Action

The primary result of glycerol phenylbutyrate’s action is the prevention of a build-up of ammonia in the blood in adults and children with urea cycle disorders . This is achieved by providing an alternate vehicle for waste nitrogen excretion .

Action Environment

The action of glycerol phenylbutyrate can be influenced by various environmental factors. For instance, the presence of lipases in the gastrointestinal tract is crucial for the release of PBA from the glycerol backbone . Additionally, the drug’s efficacy can be affected by the patient’s diet and the use of dietary supplements

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210005 | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

611168-24-2 | |

| Record name | Glycerol phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol phenylbutyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol Phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)